

Early In Vitro Profile of OX01914: A Novel Utrophin Modulator

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Compound of Interest

Compound Name: OX01914

Cat. No.: B5882762

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Introduction: **OX01914** is a novel, small molecule utrophin modulator identified through phenotypic screening. It belongs to the 4,6-diphenylpyrimidine-2-carbohydrazide chemical class and is being investigated as a potential therapeutic agent for Duchenne muscular dystrophy (DMD).[1] DMD is a severe X-linked genetic disorder characterized by the absence of the dystrophin protein, leading to progressive muscle degeneration. Utrophin, a paralogue of dystrophin, can functionally compensate for its absence, and its upregulation is a promising therapeutic strategy for all DMD patients, irrespective of their specific mutation.[2][3] Early in vitro studies have focused on elucidating the efficacy, mechanism of action, and metabolic properties of **OX01914**.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro evaluation of **OX01914**.

Table 1: Efficacy of **OX01914** in Utrophin Upregulation

Parameter	Cell Line	Fold Increase vs. Control	Concentration	Reference
Utrophin mRNA	LUmdx myoblasts	~2-fold	30 µM	[1]
Utrophin mRNA	H2K mdx myoblasts	~1.6-fold	30 µM	[1]
Utrophin Protein	Human DMD myoblasts	~3-fold (statistically significant)	Not specified	

Table 2: Comparative Analysis of **OX01914** and Ezutromid on Gene Expression in H2K mdx Myoblasts

Compound	Concentration	Utrophin mRNA Fold Increase	AhR mRNA Fold Increase	Reference
OX01914	30 µM	~1.6	No significant difference	
Ezutromid	3 µM	~1.7	~2	

Table 3: In Vitro Metabolic Stability of **OX01914**

Species	System	Half-life (T1/2)	Reference
Mouse	Hepatocytes	3 min	
Human	Hepatocytes	28 min	

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

1. Cell Culture:

- LUmdx and H2K mdx myoblasts: Immortalized myoblast cell lines derived from the mdx mouse model of DMD were used.
- Human DMD myoblasts: Primary myoblasts obtained from DMD patients were utilized to assess the effect on human cells.

2. Utrophin mRNA Quantification (qPCR):

- Myoblast cell lines were treated with either **OX01914** (30 μ M), ezutromid (3 μ M as a comparator), or DMSO (vehicle control).
- Following treatment, total RNA was extracted from the cells.
- Quantitative real-time polymerase chain reaction (qPCR) was performed to measure the relative expression levels of utrophin and Aryl Hydrocarbon Receptor (AhR) mRNA.
- Gene expression levels were normalized to a housekeeping gene, and the fold change relative to the DMSO control was calculated.

3. Utrophin Protein Quantification:

- Human DMD myoblasts were treated with **OX01914**.
- After the treatment period, total protein was extracted from the cells.
- Western blotting or a similar protein quantification method was used to determine the levels of utrophin protein.
- The protein expression was quantified and compared to untreated or vehicle-treated control cells to determine the fold increase.

4. Metabolic Stability Assay:

- **OX01914** was incubated with cryopreserved mouse and human hepatocytes.
- Samples were taken at various time points, and the concentration of the parent compound (**OX01914**) was measured using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

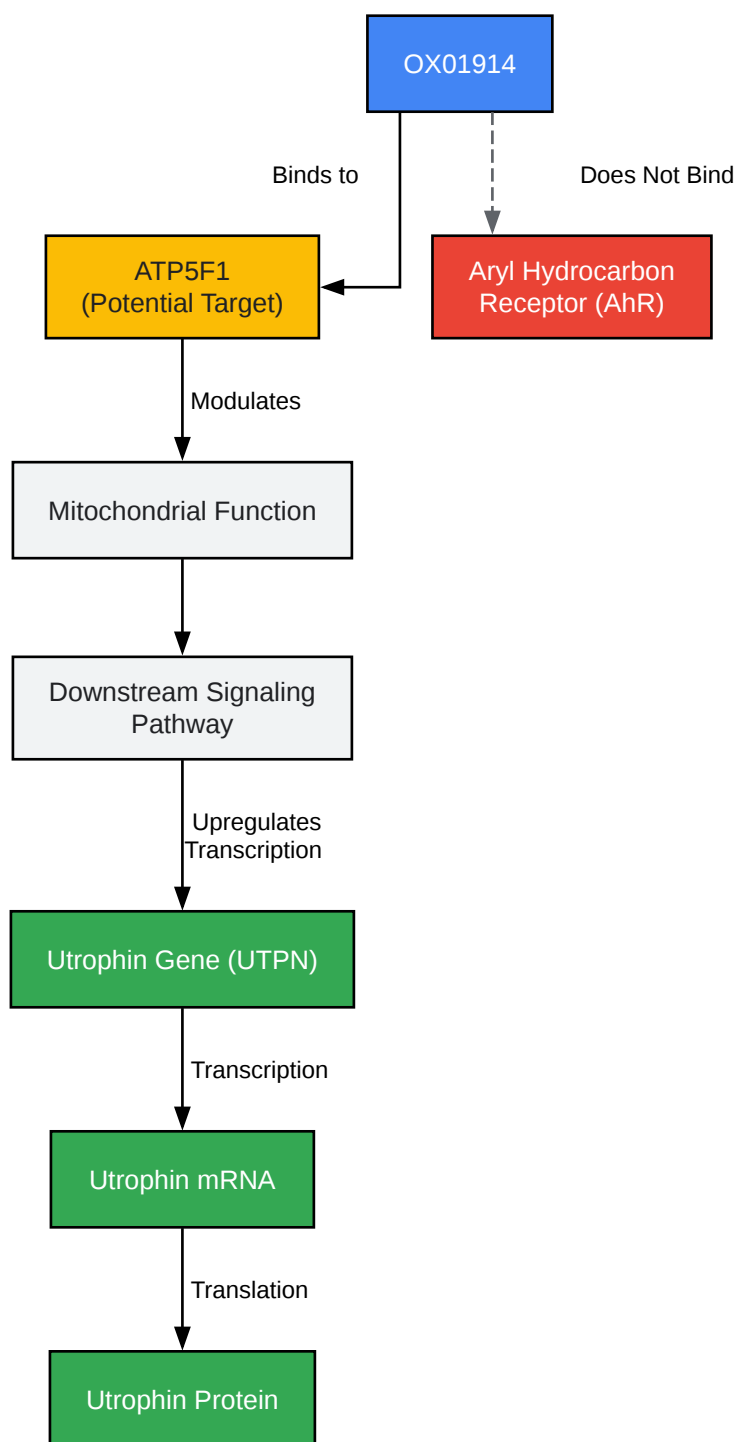
- The half-life ($T_{1/2}$) was then calculated to determine the rate of metabolism.

5. Target Deconvolution using Chemical Proteomics:

- To identify the molecular target of **OX01914**, active and inactive cell-permeable photoaffinity probes based on the structure of **OX01914** were synthesized.
- These probes were used in live human DMD myoblasts to covalently label binding proteins upon photoactivation.
- The labeled proteins were then enriched and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Competitive displacement experiments with the parent compound **OX01914** were performed to identify specific targets. Proteins enriched by the active probe but displaced by **OX01914** were considered potential targets.

Visualizations

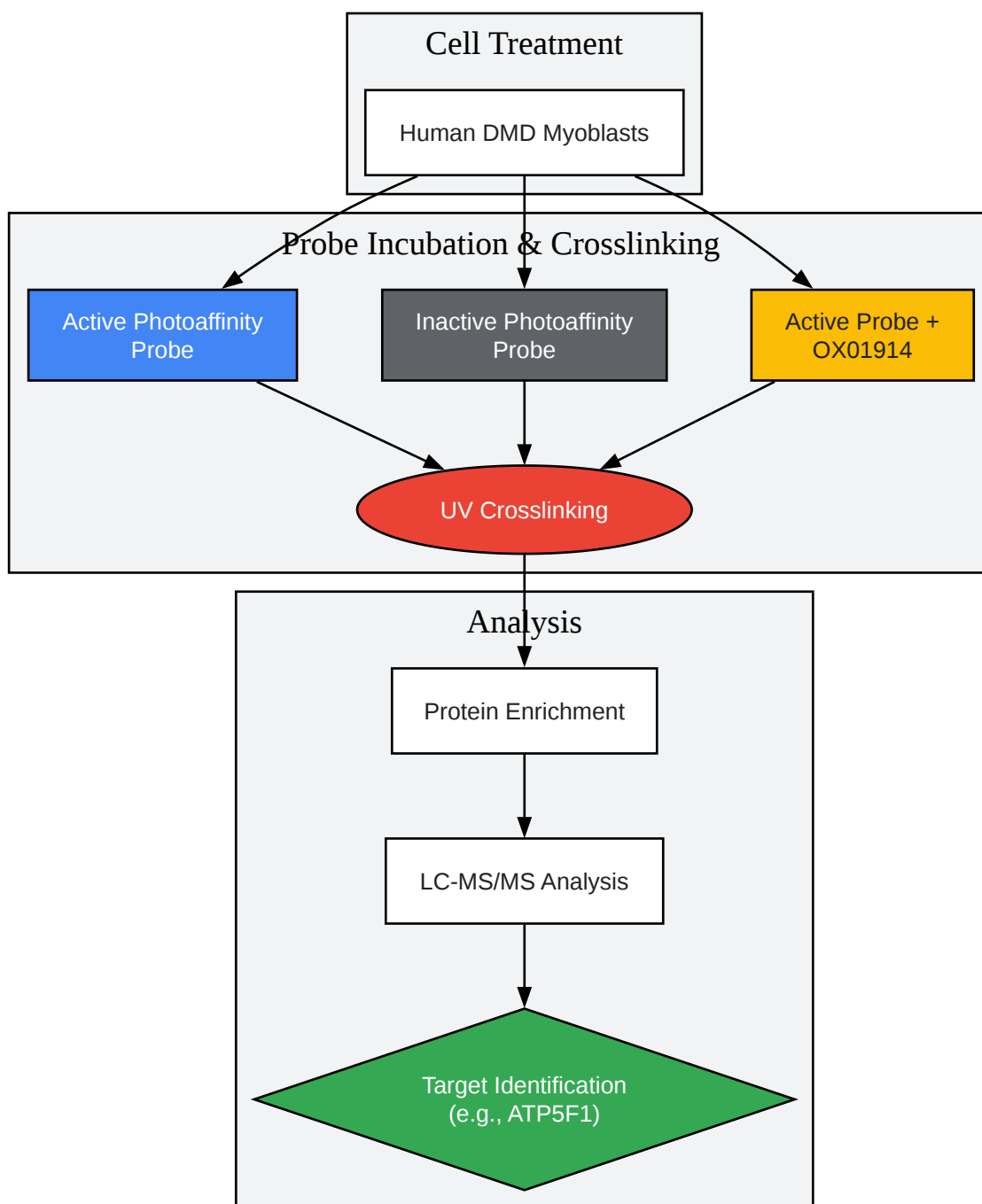
Proposed Mechanism of Action of **OX01914**



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Caption: Proposed signaling pathway for **OX01914**-mediated utrophin upregulation.

Experimental Workflow for Target Identification



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Caption: Workflow for identifying the protein targets of **OX01914** using chemical proteomics.

Conclusion:

The early in vitro data for **OX01914** demonstrate its capability to significantly upregulate utrophin mRNA and protein levels in both mouse and human dystrophic myoblasts. Notably, its mechanism of action is distinct from the first-generation utrophin modulator, ezutromid, as it does not affect the Aryl Hydrocarbon Receptor pathway. Chemical proteomics studies have pointed towards ATP5F1, a component of the mitochondrial ATP synthase, as a potential molecular target, suggesting a novel mechanism involving the modulation of cellular metabolism. While **OX01914** shows promising efficacy, its rapid in vitro metabolism in both mouse and human hepatocytes indicates that further optimization of its physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties will be necessary for its development as a viable therapeutic agent for Duchenne muscular dystrophy.

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References

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